Pharmacological Activity: A Critical Data Gap Against Characterized Analogs
A primary evidence-based comparison cannot be established. A search of primary literature, patents, and authoritative databases like PubChem and ChEMBL returned no quantitative biological activity data for CAS 1105228-65-6 [1]. This stands in stark contrast to structurally proximal analogs within the 2-(phenylamino)thiazole-4-carboxamide class. For example, the TNIK inhibitor KY-05009 has a reported Ki of 100 nM and an IC50 of 9 nM in cell-free kinase assays [2]. Another analog, UNC3230 (5-(cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide), has been used in M3 receptor antagonist research, though its specific potency is context-dependent [3]. For the target compound, the absence of any measured Ki, IC50, EC50, or phenotypic activity makes a direct head-to-head or cross-study comparison impossible. This evidence gap must be explicitly acknowledged in any procurement decision.
| Evidence Dimension | Biochemical Potency (TnIK Inhibition) |
|---|---|
| Target Compound Data | Data not available in public domain |
| Comparator Or Baseline | KY-05009: Ki = 100 nM, IC50 = 9 nM (TnIK) |
| Quantified Difference | Cannot be calculated |
| Conditions | In vitro kinase assay |
Why This Matters
The lack of data precludes any evidence-based argument for selecting this compound over a well-characterized analog with a known target profile.
- [1] PubChem. (2025). Compound Summary for CID 30860116. National Library of Medicine. View Source
- [2] Kimura, H., et al. (2016). KY-05009, a novel TNIK inhibitor, suppresses Wnt signaling and induces apoptosis in multiple myeloma cells. Cancer Research, 76(14 Supplement), 4817. View Source
- [3] Sagara, Y., et al. (2005). Discovery of 2-Aminothiazole-4-carboxamides, a Novel Class of Muscarinic M3 Selective Antagonists. Chemical and Pharmaceutical Bulletin, 53(4), 437-440. View Source
